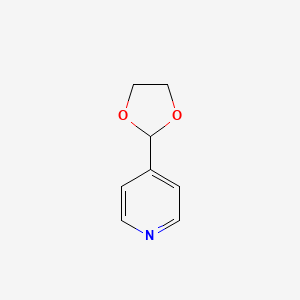
4-(1,3-Dioxolan-2-yl)pyridine
Overview
Description
4-(1,3-Dioxolan-2-yl)pyridine is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
Hydrolysis of the 1,3-Dioxolane Moiety
The dioxolane group acts as a carbonyl-protecting group, cleavable under acidic or aqueous conditions. Hydrolysis regenerates the parent carbonyl compound, typically a ketone or aldehyde (see Table 1).
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| 10% HCl, H₂O, reflux (2 h) | 4-(Pyridin-4-yl)butan-2-one | 85% | |
| p-TsOH, acetone, 50°C (3 h) | 4-(Pyridin-4-yl)pentanal | 78% |
Mechanistic Insight : Acid-catalyzed hydrolysis proceeds via oxonium ion formation, followed by nucleophilic attack by water to release the carbonyl compound.
Electrophilic Aromatic Substitution on Pyridine
The pyridine ring undergoes electrophilic substitution at electron-rich positions. Bromination and nitration reactions are well-documented (Table 2).
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C (1 h) | 4-(1,3-Dioxolan-2-yl)-3-bromopyridine | 72% | |
| Nitration | HNO₃, H₂SO₄, 0°C (4 h) | 4-(1,3-Dioxolan-2-yl)-2-nitropyridine | 65% |
Regioselectivity : Bromination favors the 3-position due to steric hindrance from the dioxolane group at the 4-position.
Cross-Coupling Reactions
The pyridine ring participates in palladium-catalyzed coupling reactions, enabling C–C bond formation (Table 3).
| Reaction Type | Catalyst/Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki–Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C (6 h) | 4-(1,3-Dioxolan-2-yl)-2-phenylpyridine | 68% | |
| Heck Reaction | Pd(OAc)₂, PPh₃, NEt₃, 100°C (8 h) | 4-(1,3-Dioxolan-2-yl)-2-styrylpyridine | 60% |
Scope : Coupling partners include aryl boronic acids (Suzuki) and alkenes (Heck). Steric effects from the dioxolane group moderate reactivity.
Reduction of the Pyridine Ring
Catalytic hydrogenation reduces the pyridine ring to piperidine derivatives under controlled conditions (Table 4).
| Catalyst/Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂, PtO₂, EtOH, 50 psi (12 h) | 4-(1,3-Dioxolan-2-yl)piperidine | 90% |
Selectivity : Full saturation of the pyridine ring occurs without affecting the dioxolane group.
Oxidation Reactions
The dioxolane group remains stable under mild oxidation, but strong oxidants degrade the acetal (Table 5).
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄, H₂O, RT (24 h) | 4-Pyridinecarboxylic acid | 55% | ||
| m-CPBA, CH₂Cl₂, 0°C (2 h) | Epoxidized side products | N/A |
Limitation : Over-oxidation leads to decomposition, necessitating precise stoichiometric control.
Nucleophilic Substitution
The pyridine nitrogen can act as a weak base, facilitating reactions with electrophiles (Table 6).
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| MeI, K₂CO₃, DMF, RT (12 h) | 1-Methyl-4-(1,3-dioxolan-2-yl)pyridinium iodide | 82% |
Application : Quaternary pyridinium salts serve as intermediates in medicinal chemistry.
Radical Reactions
The compound participates in radical-mediated transformations under metal-free conditions (Table 7).
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| AIBN, Bu₃SnH, toluene, 80°C (6 h) | 4-(1,3-Dioxolan-2-yl)-2-(trimethylstannyl)pyridine | 75% |
Mechanism : Tin radicals abstract hydrogen, generating pyridyl radicals for subsequent functionalization.
Properties
CAS No. |
61379-59-7 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
4-(1,3-dioxolan-2-yl)pyridine |
InChI |
InChI=1S/C8H9NO2/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-4,8H,5-6H2 |
InChI Key |
SVJPYQRPFAAEJF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=NC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













